molecular formula C8H6N2OS B082732 2-Mercapto-4(3H)-quinazolinone CAS No. 13906-09-7

2-Mercapto-4(3H)-quinazolinone

Cat. No. B082732
CAS RN: 13906-09-7
M. Wt: 178.21 g/mol
InChI Key: PUPFOFVEHDNUJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Mercapto-4(3H)-quinazolinone and its derivatives involves various strategies, including cyclizations of alkenyl(alkynyl)-functionalized quinazolinones, highlighting their significance as bifunctional substrates for regioselective annulation processes. These methods allow for the construction of polyheterocyclic structures, showcasing the compound's versatility and potential for creating complex molecular architectures (Vaskevych, Dekhtyar, & Vovk, 2023).

Molecular Structure Analysis

The molecular structure of 2-Mercapto-4(3H)-quinazolinone is characterized by the presence of a fused heterocyclic system, combining a benzene ring with a pyrimidine ring. This structural feature is crucial for its biological activity, as variations in the substitution pattern on the quinazolinone nucleus can significantly influence the compound's chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

Quinazolinone derivatives, including 2-Mercapto-4(3H)-quinazolinone, undergo a variety of chemical reactions, leveraging their nucleophilic and electrophilic centers. The S-arylation of 2-mercaptobenzazoles represents a key modification route, enhancing their biological and pharmacological properties. This method is advantageous due to its broad substrate scope, high generality, and the production of compounds with diverse biological activities (Vessally et al., 2018).

Physical Properties Analysis

The physical properties of 2-Mercapto-4(3H)-quinazolinone, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of the mercapto (thiol) group contributes to its reactivity and solubility in organic solvents, facilitating its use in various synthetic and pharmaceutical applications.

Chemical Properties Analysis

2-Mercapto-4(3H)-quinazolinone exhibits a range of chemical properties, including nucleophilicity due to the thiol group, which allows for subsequent chemical transformations and the synthesis of complex derivatives with enhanced biological activities. Its chemical behavior underlines the compound's role as a versatile building block in organic synthesis, particularly in the construction of molecules with potential pharmacological applications.

For more insights and detailed information on 2-Mercapto-4(3H)-quinazolinone and related compounds, their synthesis, molecular structure, and properties, the following references provide comprehensive overviews and specific case studies:

Scientific Research Applications

  • Spectroscopic Analysis and Molecular Properties :

    • Vibrational Spectroscopy : The compound's FTIR and FT-Raman spectra have been recorded, and density functional theory (DFT) has been used to obtain optimized geometry, frequency, and intensity of vibrational bands. This helps in understanding the molecular structure and properties of 2-Mercapto-4(3H)-quinazolinone (Prabavathi & Senthil Nayaki, 2014).
  • Biological and Pharmacological Activities :

    • Monoamine Oxidase Inhibitors : Derivatives of 2-Mercapto-4(3H)-quinazolinone have been synthesized and evaluated as potential inhibitors of human monoamine oxidase enzymes, suggesting their potential use in treating neurodegenerative disorders such as Parkinson's disease (Qhobosheane et al., 2018).
    • Antitumor Activities : Certain derivatives have shown promising in vitro antitumor activity against a range of cancer cell lines, including lung, CNS, and breast cancer cells, indicating their potential as therapeutic agents (El-Azab et al., 2017).
    • Anti-inflammatory and Analgesic Activities : Synthesized derivatives have been assessed for their in vivo anti-inflammatory and analgesic activities, as well as in vitro inhibition of cyclooxygenase COX-1/COX-2, suggesting potential for developing new anti-inflammatory and analgesic drugs (Abdel-Aziz et al., 2016).
  • Chemical Synthesis and Material Science :

    • Synthesis of Novel Complexes : 2-Mercapto-4(3H)-quinazolinone has been used to synthesize various metal complexes, which could have implications in material science and catalysis (Gupta & Dikshit, 1985).
    • Green Chemistry : It has been involved in green chemistry applications, such as the synthesis of Quinazolinone derivatives using β-cyclodextrin in an aqueous medium, promoting environmentally friendly synthetic routes (Puligilla et al., 2022).
  • Microbial and Antiviral Activities :

    • Antimicrobial and Antifungal Activities : Certain derivatives have shown significant antibacterial, antifungal, and anti-HIV activities, indicating their potential as antimicrobial and antiviral agents (Alagarsamy et al., 2004).

Safety And Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to handle it with protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPFOFVEHDNUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160880
Record name 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-4(3H)-quinazolinone

CAS RN

13906-09-7
Record name 2-Mercapto-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13906-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-2-thioxoquinazolin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
AA Kadi, AS El-Azab, AM Alafeefy, SG Abdel-Hamide - J. Pharma. Sci, 2006 - Citeseer
Epilepsy is a very common disorder, characterized by seizures, which takes various form and result from episodic neuronal discharges. Current antiepileptic drugs are effective in …
Number of citations: 34 citeseerx.ist.psu.edu
N Prabavathi, NS Nayaki - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
The FTIR and FT-Raman spectra of 2-mercapto-4(3H) quinazolinone have been recorded in the region 4000–450 and 4000–100 cm −1 , respectively. The optimized geometry, …
Number of citations: 20 www.sciencedirect.com
AR Fakhari, K Hasheminasab, H Ahmar… - Synthesis, 2008 - thieme-connect.com
Thio-and thiazoloquinazolinones were synthesized efficiently by the anodic oxidation of catechols in the presence of 2-mercapto-4 (3H)-quinazolinone in aqueous solution. 4-…
Number of citations: 11 www.thieme-connect.com
AM Alaa, LA Abou-Zeid, KEH ElTahir, RR Ayyad… - European Journal of …, 2016 - Elsevier
A new series of 2-substituted mercapto-4(3H)-quinazolinone 1–26 were synthesized and assessed for inávivo anti-inflammatory and analgesic activities and inávitro inhibition of …
Number of citations: 94 www.sciencedirect.com
SG Abdel Hamid, HA El-Obeid, KA Al-Rashood… - Scientia …, 2001 - mdpi.com
A new series of 4 (3 H)-quinazolinone analogs bearing 6-iodo and 2-thioether functions were synthesized and screened for their in vitro antitumor activity. Eight compounds were …
Number of citations: 14 www.mdpi.com
MA Qhobosheane, A Petzer, JP Petzer… - Bioorganic & Medicinal …, 2018 - Elsevier
In the present study, a series of fourteen 2-mercapto-4(3H)-quinazolinone derivatives was synthesised and evaluated as potential inhibitors of the human monoamine oxidase (MAO) …
Number of citations: 24 www.sciencedirect.com
EI Marakina, OS Andrienko, VI Sachkov… - Journal of Physics …, 2021 - iopscience.iop.org
The synthesis and research of copper subgroup metal complexes with organic ligands, which have several heteroatoms in their structure, is highly perceptive. Since the resulting …
Number of citations: 6 iopscience.iop.org
X Cai, K Kalcher, J Lintschinger, C Neuhold - Microchimica Acta, 1993 - Springer
A carbon paste electrode modified with 2-mercapto-4(3H)-quinazolinone was used for the voltammetric determination of mercury(II). Mercury was preconcentrated onto the surface of …
Number of citations: 8 link.springer.com
J Junghänel, V Buss, T Beyrich, T Jira - Chirality, 1998 - Wiley Online Library
Rotational strengths calculated on the basis of quantum‐mechanically obtained minimum energy geometries were used to determine the absolute configurations of axially chiral 3‐aryl‐…
Number of citations: 11 onlinelibrary.wiley.com
Y Deng, Y Zhang, XH Chen, CH Li - European Journal of Medicinal …, 2023 - Elsevier
Growing antibiotic resistance is causing a health care crisis, leading to an urgent need for new antibiotics to tackle serious hospital and community infections. Pleuromutilin, a naturally …
Number of citations: 3 www.sciencedirect.com

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